Mepazine, (S)-

MALT1 paracaspase enantioselectivity allosteric inhibition

Research on MALT1-dependent ABC-DLBCL or Treg fragility is often confounded by weakly active (R)-enantiomers present in racemic mepazine, obscuring target-dependency results. (S)-Mepazine is the pure, crystallographically defined allosteric MALT1 inhibitor that resolves this stereochemical ambiguity. · 8-fold more potent MALT1 inhibition vs (R)-mepazine (IC50 0.26 µM) · Selectively suppresses ABC-DLBCL growth in vivo (6-12 mg/kg) without affecting MALT1-independent tumors · Published synergy with anti-PD-1 checkpoint therapy in syngeneic models; tumor-selective pharmacokinetics preserve circulating Tregs Supplied with documented purity (>98% HPLC) and full analytical traceability for IND-enabling studies.

Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
CAS No. 1460240-94-1
Cat. No. B12709245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepazine, (S)-
CAS1460240-94-1
Molecular FormulaC19H22N2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m0/s1
InChIKeyCBHCDHNUZWWAPP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Mepazine (CAS 1460240-94-1): Stereochemically Defined MALT1 Paracaspase Inhibitor for Immuno-Oncology Research and Procurement


(S)-Mepazine, the pure (S)-enantiomer of the historical phenothiazine neuroleptic mepazine, is an allosteric inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase [1]. Unlike the racemic mixture originally used as an antipsychotic, (S)-mepazine was specifically developed to exploit the stereochemical dependence of MALT1 inhibition while minimizing off-target dopamine receptor antagonism associated with the phenothiazine scaffold [2]. The compound has entered clinical development as MPT-0118 ((S)-mepazine succinate) for advanced solid tumors (NCT04859777) [3].

Why Racemic Mepazine or Generic Phenothiazine MALT1 Inhibitors Cannot Substitute for (S)-Mepazine in Research and Development


The phenothiazine class contains multiple MALT1 inhibitors with varying degrees of protease inhibition, but stereochemistry and allosteric binding mode create non-interchangeable pharmacological profiles. The Schlauderer et al. crystal structure demonstrates that phenothiazine derivatives bind to an allosteric pocket at the interface of the MALT1 caspase and Ig3 domains, remote from the catalytic site [1]. Critically, the enantiomeric discrimination of this pocket differs profoundly between mepazine and other phenothiazines: while (R)- and (S)-thioridazine show equivalent MALT1 binding affinities, (S)-mepazine displays up to eight-fold higher inhibitory potency than (R)-mepazine [1]. This means that procurement of racemic mepazine or an alternative phenothiazine such as thioridazine delivers a fundamentally different pharmacological entity—one with lower MALT1 engagement, greater residual dopamine receptor antagonism, and absence of the tumor-selective tissue distribution profile documented for the pure (S)-enantiomer. The clinical-stage molecule MPT-0118 is specifically (S)-mepazine succinate, and any generic substitution would break the chain of evidence linking this precise stereoisomer to its translational dataset [2].

(S)-Mepazine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


(S)-Mepazine vs. (R)-Mepazine: Enantioselective MALT1 Protease Inhibition

The (S)-enantiomer of mepazine demonstrates markedly superior MALT1 inhibitory activity compared to the (R)-enantiomer. In a fluorogenic MALT1 cleavage assay, (S)-mepazine inhibited MALT1 with an IC50 of 0.26 µM, possessing approximately 10-fold greater MALT1 inhibitory activity than (R)-mepazine . The Schlauderer et al. binding studies independently confirmed that (S)-mepazine exhibits up to eight-fold higher binding affinity and inhibitory potential over (R)-mepazine using tryptophan fluorescence quenching titrations with monomeric MALT1Casp-Ig3 [1]. In contrast, racemic mepazine (the historical drug form) shows IC50 values of 0.83 µM (GSTMALT1 full-length) and 0.42 µM (GSTMALT1 325-760 fragment) , confirming that the (R)-enantiomer present in the racemate dilutes the inhibitory potency observed with the pure (S)-form.

MALT1 paracaspase enantioselectivity allosteric inhibition

(S)-Mepazine vs. Thioridazine: Chirality-Driven Pharmacological Differentiation

Among phenothiazine MALT1 inhibitors, the impact of chirality on target binding is compound-specific. Schlauderer et al. demonstrated that (R)- and (S)-thioridazine display equivalent binding affinities and IC50 values against MALT1, whereas (S)-mepazine shows a significant enantioselective advantage [1]. This has critical downstream consequences: because thioridazine enantiomers are equipotent at MALT1, the antipsychotic (dopamine D2 receptor antagonism) effects of thioridazine cannot be dissociated from MALT1 inhibition by using a single enantiomer. In contrast, the pronounced enantioselectivity of mepazine—with (S)-mepazine being the MALT1-active enantiomer—opens the possibility of achieving effective MALT1 blockade with reduced engagement of the dopamine receptors responsible for the sedative and antipsychotic effects of the racemate [2]. Furthermore, thioridazine inhibits full-length recombinant MALT1 with an IC50 of approximately 3.43 µM , making (S)-mepazine (IC50 = 0.26 µM) roughly 13-fold more potent at the molecular target than thioridazine on a molar basis.

stereochemical selectivity thioridazine allosteric binding

(S)-Mepazine Selectively Inhibits MALT1-Dependent ABC-DLBCL Tumor Growth In Vivo vs. MALT1-Independent GCB-DLBCL

The selectivity of (S)-mepazine for MALT1-dependent lymphomas was demonstrated in a comparative xenograft study. Mice bearing either the MALT1-dependent ABC-DLBCL line OCI-Ly10 or the MALT1-independent GCB-DLBCL line Su-DHL-6 were treated with (S)-mepazine at 6 or 12 mg/kg once daily [1]. (S)-Mepazine selectively reduced the growth of the OCI-Ly10 ABC-DLBCL tumors, whereas the GCB-DLBCL control tumors were not affected, confirming that the antitumor activity is contingent on MALT1 dependency [1]. In cellular models, (S)-mepazine more effectively inhibited MALT1-derived cleavage of RelB in ABC-DLBCL cell lines (e.g., HBL-1) compared to (R)-mepazine, with differential EC50 values demonstrated by Western blot analysis [1]. This MALT1-dependent selectivity contrasts with broad-spectrum cytotoxic agents and supports the use of (S)-mepazine as a precision tool compound for MALT1-driven lymphoma research.

ABC-DLBCL tumor xenograft MALT1-dependence in vivo efficacy

(S)-Mepazine Tumor-Selective Pharmacokinetics Spare Systemic Tregs vs. Strong MALT1 Inhibitors Causing Peripheral Treg Depletion

In the Di Pilato et al. translational study, (S)-mepazine (administered as MPT-0118 at 64 mg/kg orally) demonstrated favorable tumor accumulation with peak drug concentrations in tumor tissue that efficiently blocked MALT1 activity [1]. Crucially, at doses that produced significant antitumor effects and synergized with anti-PD-1 therapy in murine syngeneic models, (S)-mepazine did not affect circulating Treg frequencies in healthy rats [1]. This finding is mechanistically meaningful because strong MALT1 inhibition has been observed to cause Treg depletion in peripheral blood and induce autoimmune toxicity [2]. The preferential accumulation of (S)-mepazine in tumor tissue, coupled with its allosteric (rather than active-site) mechanism of MALT1 inhibition, is proposed to create a therapeutic window that allows reprogramming of tumor-infiltrating Tregs toward a proinflammatory (IFNγ-secreting) fragile phenotype while sparing systemic Treg populations required for immune homeostasis [1][2].

tumor pharmacokinetics Treg fragility immune checkpoint therapy therapeutic window

Optimal Research and Procurement Application Scenarios for (S)-Mepazine


Enantioselective Target Validation of MALT1 Paracaspase in ABC-DLBCL and B-Cell Malignancies

When establishing the causal role of MALT1 proteolytic activity in lymphoma survival, (S)-mepazine provides a well-characterized, stereochemically pure tool that avoids the confounding effects of the weakly active (R)-enantiomer present in racemic mepazine. The compound selectively inhibits MALT1-dependent ABC-DLBCL growth in vivo at 6-12 mg/kg without affecting MALT1-independent GCB-DLBCL tumors [1], enabling clean interpretation of target-dependency results.

Treg Reprogramming Studies in Solid Tumor Immunotherapy Combinations

For preclinical programs investigating MALT1-mediated Treg fragility as a mechanism to overcome resistance to immune checkpoint blockade, (S)-mepazine (as MPT-0118) is the only MALT1 inhibitor with published evidence of tumor-selective pharmacokinetics that preserve circulating Treg frequencies at efficacious doses [2]. The demonstrated synergy with anti-PD-1 therapy across multiple syngeneic tumor models and patient-derived organotypic tumor spheroids makes it the preferred compound for immunotherapy combination studies [2].

Stereochemical Probe for Allosteric MALT1 Inhibitor Binding Studies

The crystallographically defined binding mode of (S)-mepazine at the MALT1Casp-Ig3 allosteric interface, combined with its pronounced enantioselectivity (up to 8-fold over (R)-mepazine by tryptophan fluorescence quenching), makes it an ideal molecular probe for structure-activity relationship (SAR) studies and for benchmarking novel allosteric MALT1 inhibitors [3]. The availability of the co-crystal structure (PDB: 4I1R for thioridazine-MALT1 complex) provides a framework for computational modeling of (S)-mepazine binding [3].

Clinical Translational Research Leveraging MPT-0118 (S)-Mepazine Succinate

For academic and industry groups planning clinical translation of MALT1-targeted therapies, (S)-mepazine succinate (MPT-0118) is the most advanced allosteric MALT1 inhibitor in solid tumor clinical development (Phase 1/1b, NCT04859777) [2]. Preclinical data packages supporting the IND are publicly accessible through the Di Pilato et al. translational study, reducing the evidentiary burden for investigator-initiated trials or combination studies [2].

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